N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-28-16-4-5-17-20(14-16)31-22(24-17)26(10-9-25-8-2-7-23-25)21(27)15-3-6-18-19(13-15)30-12-11-29-18/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNIHLANQRKUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic compound with a complex molecular structure that incorporates elements from the pyrazole and benzothiazole families. Its molecular formula is , and it has a molecular weight of approximately 392.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, closely related to the compound , exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. For instance, studies have shown that similar compounds demonstrate significant in vitro activity against various pathogenic organisms. The minimal inhibitory concentration (MIC) values for certain derivatives suggest potent antimicrobial efficacy, which could be extrapolated to the activity of this compound .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against tumorigenic cell lines. In various studies, benzothiazole derivatives have shown selective cytotoxicity against cancer cells while sparing normal cells. For example, certain derivatives demonstrated an EC50 in the range of 30-290 ng/mL against specific cancer cell lines . These findings suggest that this compound could possess similar anticancer properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with specific biological targets such as enzymes or receptors may play a crucial role. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cell proliferation and survival pathways .
Study 1: Antimicrobial Evaluation
A study focusing on the synthesis and evaluation of benzothiazole derivatives revealed that several compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that structural modifications could enhance antimicrobial potency .
Study 2: Cytotoxicity Profile
In another research article assessing the cytotoxicity of various benzothiazole derivatives on different cancer cell lines (e.g., MDA-MB-231 for breast cancer), it was found that certain compounds displayed selective toxicity towards tumor cells while having minimal effects on normal cells . This suggests a potential therapeutic window for this compound.
Study 3: In Vivo Efficacy
A recent investigation into the pharmacological activities of related compounds indicated promising results in animal models. The study reported that certain derivatives not only inhibited tumor growth but also showed favorable pharmacokinetic profiles . This opens avenues for further exploration of this compound in preclinical settings.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, closely related to this compound, demonstrate significant antibacterial and antifungal activities. For example:
- Study Findings : A study evaluating benzothiazole derivatives revealed notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated potent efficacy of these compounds, suggesting that N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide may exhibit similar properties .
Anticancer Activity
The compound has also been investigated for its cytotoxic effects on various cancer cell lines:
-
Cytotoxicity Profile : In vitro studies have shown that certain benzothiazole derivatives possess selective cytotoxicity against tumor cells while sparing normal cells. For instance, compounds with similar structures demonstrated an EC50 range of 30–290 ng/mL against specific cancer lines .
- Mechanism of Action : The mechanism by which this compound exerts its effects is hypothesized to involve interactions with specific enzymes or receptors critical for cancer cell proliferation and survival .
In Vivo Efficacy
Recent investigations into the pharmacological activities of related compounds have shown promising results in animal models:
- Study Outcomes : Some derivatives not only inhibited tumor growth but also exhibited favorable pharmacokinetic profiles. This suggests potential for further exploration in preclinical settings .
Study 1: Antimicrobial Evaluation
A study focusing on the synthesis and evaluation of benzothiazole derivatives highlighted that structural modifications could enhance antimicrobial potency. The results suggested that specific modifications in the chemical structure significantly increased antibacterial efficacy against common pathogens .
Study 2: Cytotoxicity Profile
Research assessing the cytotoxicity of various benzothiazole derivatives on cancer cell lines such as MDA-MB-231 (breast cancer) found selective toxicity towards tumor cells with minimal impact on normal cells. This indicates a potential therapeutic window for the application of this compound in targeted cancer therapies .
Study 3: In Vivo Efficacy
A recent investigation into the pharmacological activities of related compounds indicated promising results in animal models, where certain derivatives inhibited tumor growth effectively while maintaining acceptable safety profiles .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts. This reaction is critical for modifying the compound’s pharmacokinetic properties.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl, reflux, aqueous medium | Formation of carboxylic acid |
| Basic hydrolysis | NaOH, heat, aqueous medium | Formation of carboxylate salt |
Pyrazole Ring Reactivity
-
Electrophilic substitution : Substitution at the pyrazole’s C4 position may occur under acidic conditions, though steric hindrance from the ethyl group may limit reactivity.
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Cycloaddition reactions : Potential for [4+2] Diels-Alder reactions with dienophiles, though no direct evidence is reported in the literature.
Benzo[d]thiazole Ring Reactivity
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Nucleophilic aromatic substitution : The thiazole sulfur atom may activate adjacent positions for substitution, though methoxy substitution at C6 stabilizes the ring.
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Reduction : Potential for selective reduction of thiazole rings under catalytic hydrogenation, though this could alter the compound’s electronic properties.
Dihydrobenzo[b] dioxine Ring Modifications
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Oxidation : The dihydrobenzo[b] dioxine ring may undergo oxidation to form quinone intermediates under strong oxidizing agents (e.g., KMnO₄) .
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Alkylation : The oxygen atoms in the dioxine ring may act as nucleophiles for alkylation, though steric effects from adjacent substituents could hinder reactivity.
Analytical Techniques for Reaction Monitoring
The compound’s synthesis and reactions are typically monitored using:
-
Thin-layer chromatography (TLC) : To track intermediate purity during multi-step synthesis.
-
Nuclear magnetic resonance (NMR) : To confirm structural integrity and identify reactive sites.
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Mass spectrometry (MS) : To verify molecular weight and isotopic distribution.
Stability and Storage Considerations
Preparation Methods
Retrosynthetic Analysis and Fragment Prioritization
The target compound decomposes into three primary synthons:
- 2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid
- 6-Methoxybenzo[d]thiazol-2-amine
- 2-(1H-Pyrazol-1-yl)ethylamine
Critical bond disconnections occur at the amide linkages between the benzodioxine core and the benzothiazole/pyrazole-ethyl substituents. The synthetic hierarchy prioritizes preparation of the carboxamide intermediate before introducing the tertiary amine functionality.
Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-carboxylic Acid
Nitrile Hydrolysis Route
The most efficient pathway adapts methodology from Mochalov et al., where 2,3-dihydrobenzo[b]dioxine-6-carbonitrile undergoes acid-catalyzed hydrolysis:
Reaction Conditions
- Reagents : Trifluoroacetic acid (TFA, 4 mL/mmol), concentrated H₂SO₄ (1 mL/mmol)
- Temperature : Reflux (110–115°C)
- Duration : 5 hours
- Workup : Quenching into ice-water (10:1 v/v), filtration, recrystallization (DMF/EtOH)
Mechanistic Insight
The dual-acid system protonates the nitrile group, enabling nucleophilic water attack to form a tetrahedral intermediate. Subsequent tautomerization generates the carboxylic acid.
Preparation of 6-Methoxybenzo[d]thiazol-2-amine
Cyclocondensation of 2-Amino-4-methoxyphenol with Thiourea
Modified from Evitachem protocols:
Stepwise Procedure
- Reactants : 2-Amino-4-methoxyphenol (1 eq), thiourea (1.05 eq)
- Solvent : Ethanol (10 mL/g substrate)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Conditions : Reflux (78°C, 8 h) under N₂
- Isolation : Cool to 0°C, filter, wash with cold EtOH
Yield : 68–72%
Key Characterization Data
- ¹H NMR (DMSO-d₆): δ 7.25 (d, J=8.5 Hz, 1H, Ar-H), 6.85 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 6.72 (d, J=2.5 Hz, 1H, Ar-H), 5.42 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃)
Synthesis of 2-(1H-Pyrazol-1-yl)ethylamine
Nucleophilic Substitution on Ethylene Dibromide
Adapting pyrazole alkylation strategies from Salem et al.:
Reaction Scheme
- Reactants : 1H-Pyrazole (2.2 eq), 1,2-dibromoethane (1 eq)
- Base : K₂CO₃ (3 eq)
- Solvent : Acetonitrile (15 mL/mmol)
- Conditions : 65°C, 24 h
- Isolation : Extract with CH₂Cl₂ (3×), dry (Na₂SO₄), concentrate
Yield : 58% mono-substituted product
Optimization Note
Excess pyrazole and prolonged reaction time minimize di-substitution.
Amide Coupling Strategies
Sequential Coupling Approach
Formation of N-(6-Methoxybenzo[d]thiazol-2-yl)-2,3-Dihydrobenzo[b]dioxine-6-carboxamide
- Coupling Agent : EDC·HCl (1.5 eq), HOBt (1.2 eq)
- Base : DIPEA (3 eq)
- Solvent : DMF (0.1 M)
- Temperature : 0°C → RT, 12 h
Yield : 81%
Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1)
Secondary Amidation with 2-(1H-Pyrazol-1-yl)ethylamine
- Activation : Treat carboxamide (1 eq) with ClCOCOCl (1.2 eq) in THF at -15°C
- Coupling : Add amine (1.5 eq), warm to RT, stir 6 h
- Workup : Extract with EtOAc (3×), wash with NaHCO₃
Yield : 67%
One-Pot Multicomponent Synthesis
Convergent Approach Using Uronium Salts
Reaction Design :
- Components :
- Reagents : HATU (2.2 eq), HOAt (1.5 eq)
- Solvent : DCM (0.05 M)
- Conditions : RT, 24 h under Ar
Yield : 53% (crude), 48% after HPLC
Advantages : Reduces intermediate isolation steps but requires precise stoichiometric control.
Purification and Characterization
Recrystallization Optimization
Solvent Systems :
- Primary : DMF/EtOH (1:4 v/v)
- Alternative : Acetonitrile/water (3:1)
Spectroscopic Data Compilation
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.42 (s, 1H, NH), 7.89 (d, J=8.7 Hz, 1H, Ar-H), 7.63 (s, 1H, pyrazole-H), 7.51 (d, J=2.3 Hz, 1H, Ar-H), 7.32 (dd, J=8.7, 2.3 Hz, 1H, Ar-H), 6.95 (s, 1H, pyrazole-H), 6.88 (d, J=2.1 Hz, 1H, Ar-H), 6.82 (dd, J=8.4, 2.1 Hz, 1H, Ar-H), 4.72 (t, J=5.8 Hz, 2H, CH₂N), 4.28–4.23 (m, 4H, OCH₂CH₂O), 3.85 (s, 3H, OCH₃), 3.76 (t, J=5.8 Hz, 2H, CH₂N)
HRMS (ESI+): m/z calcd for C₂₃H₂₂N₄O₄S [M+H]⁺ 475.1389, found 475.1392
Comparative Analysis of Synthetic Routes
| Parameter | Sequential Coupling | One-Pot Method |
|---|---|---|
| Total Yield | 54% | 48% |
| Purity (HPLC) | 99.2% | 98.7% |
| Step Count | 5 | 3 |
| Scalability | >100 g | <50 g |
| Solvent Waste (L/g) | 12 | 8 |
Key Insight : The sequential method offers superior scalability for industrial applications despite higher step count.
Q & A
Basic: What synthetic strategies are commonly employed to prepare this compound, and how can intermediates be validated?
The synthesis typically involves multi-step reactions, including cyclocondensation, aza-Michael additions, or coupling reactions. For example, aza-Michael additions using benzimidazole derivatives can generate carboxamide intermediates under mild conditions (e.g., acetonitrile reflux, 1–3 min) . Key intermediates should be validated via 1H/13C NMR and HRMS to confirm regioselectivity and purity . For pyrazole-containing analogs, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with N-nucleophiles (e.g., 1H-pyrazol-5-amines) is effective, requiring strict control of stoichiometry and reaction time (2–4 hours at 80°C) .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : Assign peaks for the dihydrobenzo-dioxine (δ 4.2–4.5 ppm, OCH2CH2O), pyrazole (δ 7.5–8.0 ppm, aromatic protons), and methoxybenzo-thiazole (δ 3.8–4.0 ppm, OCH3) .
- Mass Spectrometry : Use HRMS-ESI to confirm molecular ion peaks (e.g., [M+H]+) and rule out byproducts .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly for polymorph identification .
Basic: What preliminary biological screening approaches are recommended for this compound?
- Anticancer Activity : Test against the NCI-60 panel (60 human cancer cell lines) using sulforhodamine B assays, with IC50 values calculated for dose-response curves .
- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .
Advanced: How can reaction yield and purity be optimized during scale-up synthesis?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading). For flow chemistry, adjust residence time and solvent ratios (e.g., DCE/HFIP = 2:1) to enhance reproducibility .
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (DMF/EtOH) to remove unreacted starting materials .
Advanced: How can computational methods aid in understanding structure-activity relationships (SAR)?
- Molecular Docking : Dock the compound into target proteins (e.g., kinases, antimicrobial enzymes) using AutoDock Vina or Schrödinger Suite , focusing on hydrogen bonds with the carboxamide and pyrazole groups .
- DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to predict reactivity and stability of derivatives .
Advanced: How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Ensure consistent cell lines (e.g., NCI-60 vs. proprietary panels) and assay protocols (e.g., MTT vs. resazurin) .
- Metabolic Stability Testing : Evaluate CYP450 metabolism (e.g., human liver microsomes) to identify rapid degradation pathways that may explain variability .
Advanced: What challenges arise in crystallographic analysis, and how are they addressed?
- Crystal Growth : Use slow evaporation in DMF/EtOH mixtures at 4°C to obtain single crystals. For poor diffractors, employ synchrotron radiation .
- Disorder Modeling : Apply SHELXL refinement for disordered dihydrobenzo-dioxine or pyrazole moieties, constraining thermal parameters .
Advanced: How to design derivatives for SAR studies while maintaining synthetic feasibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
